molecular formula C21H16ClN5O2S2 B2840167 10-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine CAS No. 892738-38-4

10-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine

Cat. No.: B2840167
CAS No.: 892738-38-4
M. Wt: 469.96
InChI Key: HLSFZBLVMMPNQL-UHFFFAOYSA-N
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Description

10-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound that belongs to the class of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines. This compound is characterized by its unique structure, which includes a thienopyrimidine core fused with a triazole ring and substituted with chlorophenyl and dimethylphenyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Thienopyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing reagents.

    Introduction of the Triazole Ring: This step often involves the use of azide compounds and alkyne derivatives under copper-catalyzed conditions (click chemistry).

    Substitution with Chlorophenyl and Dimethylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions or palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions (temperature, pressure, solvent) for scalability.

    Purification Techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

10-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl or dimethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenated solvents, palladium catalysts, or other transition metal catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

10-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 10-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, leading to modulation of their activity.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes that are affected by the compound’s action.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines: Compounds with similar core structures but different substituents.

    Chlorophenyl and Dimethylphenyl Derivatives: Compounds with similar substituent groups but different core structures.

Uniqueness

The uniqueness of 10-(4-chlorobenzenesulfonyl)-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

10-(4-chlorophenyl)sulfonyl-N-(3,4-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O2S2/c1-12-3-6-15(11-13(12)2)23-19-18-17(9-10-30-18)27-20(24-19)21(25-26-27)31(28,29)16-7-4-14(22)5-8-16/h3-11H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSFZBLVMMPNQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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